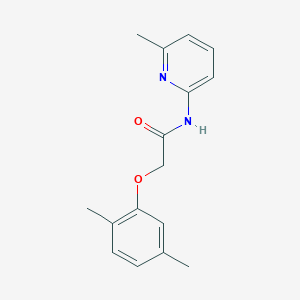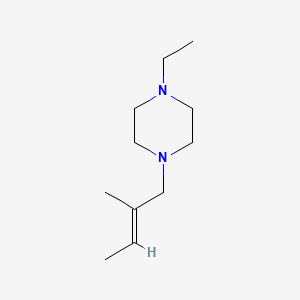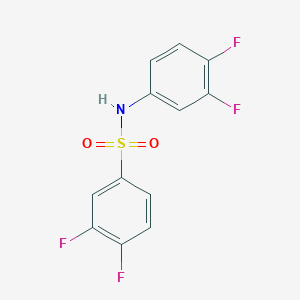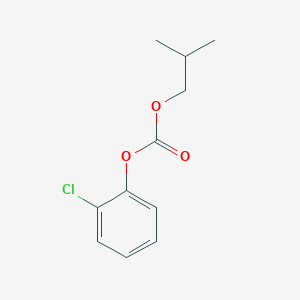
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. It was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to work through the activation of the innate immune system. 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which can lead to the destruction of cancer cells. 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide may also work by disrupting the blood supply to tumors, which can inhibit their growth and spread.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to activate the production of cytokines, such as TNF-alpha and IFN-alpha, which can lead to the destruction of cancer cells. 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide may also work by disrupting the blood supply to tumors, which can inhibit their growth and spread. In addition, 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is that it has been extensively studied for its anti-cancer properties, and its mechanism of action is relatively well understood. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is that it can be toxic at high doses, which can limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide research. One area of interest is the development of new cancer treatments based on the anti-cancer properties of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. Another area of interest is the use of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide as a tool for studying cancer biology and developing new cancer treatments. In addition, there is interest in exploring the anti-inflammatory and anti-angiogenic effects of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, which could have potential applications in the treatment of other diseases.
Métodos De Síntesis
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 6-methyl-2-pyridinylamine to form 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The synthesis of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is relatively straightforward and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor regression in a variety of cancer models, including lung, breast, and colon cancer. 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its anti-cancer properties, 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have anti-inflammatory and anti-angiogenic effects.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-12(2)14(9-11)20-10-16(19)18-15-6-4-5-13(3)17-15/h4-9H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUNSEDXUCPNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)

![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)



![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)

